Isovaleramide

Descripción general

Descripción

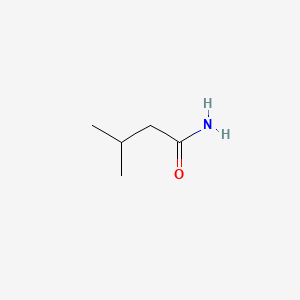

La Isovaleramida es un compuesto orgánico con la fórmula química C5H11NO . Es el derivado amida del ácido isovalérico y aparece como un sólido incoloro. Este compuesto se encuentra naturalmente en la raíz de valeriana y es conocido por sus suaves propiedades ansiolíticas y sedantes en los humanos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La Isovaleramida se puede sintetizar mediante la reacción del ácido isovalérico con amoníaco o una amina en condiciones apropiadas. La reacción típicamente implica calentar el ácido isovalérico con gas amoníaco o una amina en presencia de un agente deshidratante para facilitar la formación del enlace amida .

Métodos de Producción Industrial: En entornos industriales, la Isovaleramida se produce mediante la hidrogenación catalítica del isovaleronitrilo. Este proceso involucra el uso de un catalizador metálico, como paladio o platino, bajo alta presión y temperatura para convertir el grupo nitrilo en un grupo amida .

Tipos de Reacciones:

Oxidación: La Isovaleramida puede sufrir reacciones de oxidación para formar ácido isovalérico.

Reducción: Puede reducirse a alcohol isovalérico bajo condiciones específicas.

Sustitución: La Isovaleramida puede participar en reacciones de sustitución donde el grupo amida es reemplazado por otros grupos funcionales.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Se pueden usar varios reactivos, incluyendo halógenos y ácidos, para reacciones de sustitución.

Principales Productos Formados:

Oxidación: Ácido isovalérico.

Reducción: Alcohol isovalérico.

Sustitución: Dependiendo del reactivo, varios derivados sustituidos de isovaleramida.

Aplicaciones Científicas De Investigación

Anticonvulsant Properties

Isovaleramide has been identified as an active anticonvulsant agent. A study demonstrated that it provides significant protection against seizures induced by maximal electroshock in mice. At a dosage of 100 mg/kg, this compound exhibited a 90% protective index, comparable to sodium phenytoin, a well-known anticonvulsant medication .

Pharmacological Mechanism

The mechanism by which this compound exerts its anticonvulsant effects appears to involve modulation of neurotransmitter systems. In vitro assays indicated that this compound inhibited the binding of certain ligands to their receptors, suggesting a potential interaction with GABAergic pathways .

Case Study: Efficacy in Animal Models

In a controlled study involving rats, this compound was shown to attenuate acute kidney injury induced by ethylene glycol poisoning. This effect was attributed to the compound's ability to inhibit alcohol dehydrogenase activity, highlighting its broader therapeutic potential beyond seizure management .

Anxiolytic and Sedative Applications

This compound has also been investigated for its anxiolytic (anxiety-reducing) and mild sedative properties. Research indicates that at low to moderate dosages, this compound can effectively reduce anxiety without inducing significant sedation or hypnosis-like states .

Behavioral Testing

Standard behavioral tests such as the exploratory behavior test and the Vogel Conflict Paradigm have been employed to quantify the anxiolytic effects of this compound. Results indicated that lower doses led to significant reductions in anxiety-related behaviors while maintaining alertness in subjects .

Dosage and Formulation

Pharmaceutical formulations of this compound have been developed for various delivery methods, including oral and transdermal applications. The recommended dosage ranges from 1.5 to 20 mg/kg body weight, allowing flexibility in treatment protocols for conditions such as stress, insomnia, and mild anxiety disorders .

Comparative Analysis of Pharmacological Effects

The following table summarizes the comparative effects of this compound against other known compounds:

| Compound | Primary Effect | Dosage Range | Side Effects |

|---|---|---|---|

| This compound | Anticonvulsant | 100 mg/kg (seizures) | Mild sedation at higher doses |

| Sodium Phenytoin | Anticonvulsant | 20 mg/kg | Sedation, dizziness |

| Valnoctamide | Sedative | 250 mg/kg (hypnotic) | Pronounced sedation |

Mecanismo De Acción

La Isovaleramida actúa como un modulador alostérico positivo del receptor GABA A, similar al ácido isovalérico. Esta modulación aumenta los efectos inhibitorios del GABA, lo que lleva a sus propiedades ansiolíticas y sedantes. También inhibe las deshidrogenasas de alcohol hepáticas, contribuyendo a su perfil farmacológico general .

Compuestos Similares:

Ácido isovalérico: Comparte una estructura similar pero difiere en su grupo funcional.

Valnoctamida: Aunque es estructuralmente similar, tiene diferentes propiedades fisicoquímicas y farmacológicas.

Ácido valproico: Otro compuesto con propiedades anticonvulsivas pero con un mecanismo de acción diferente.

Unicidad: La Isovaleramida es única debido a su modulación específica del receptor GABA A y sus suaves efectos ansiolíticos y sedantes sin citotoxicidad significativa o estimulación del sistema nervioso central .

Comparación Con Compuestos Similares

Isovaleric acid: Shares a similar structure but differs in its functional group.

Valnoctamide: Although structurally similar, it has different physicochemical and pharmacological properties.

Valproic acid: Another compound with anticonvulsant properties but with a different mechanism of action.

Uniqueness: Isovaleramide is unique due to its specific modulation of the GABA A receptor and its mild anxiolytic and sedative effects without significant cytotoxicity or central nervous system stimulation .

Actividad Biológica

Isovaleramide is a compound that has garnered interest in the field of pharmacology due to its various biological activities, particularly its anxiolytic and mild sedative properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound is an amide derivative of isovaleric acid. Its chemical structure allows it to interact with central nervous system (CNS) pathways, influencing neurotransmission without causing full sedation or anesthesia. Unlike more potent sedatives such as valnoctamide, this compound exhibits a distinct pharmacological profile characterized by lower toxicity and fewer side effects.

Anxiolytic Activity

This compound has been shown to exhibit mild anxiolytic effects in various animal models. Research indicates that at doses ranging from 0.25 to 10 mg/kg, this compound significantly increases the number of punished licks in the Vogel Conflict Paradigm, indicating reduced anxiety levels in test subjects.

| Dose (mg/kg) | Punished Licks Increase |

|---|---|

| 0.25 | 1.5-fold |

| 0.5 | 2-fold |

| 1.0 | 3-fold |

| 5.0 | 4-fold |

The results demonstrate that this compound effectively reduces anxiety without producing significant sedation at lower doses, making it a potential candidate for treating anxiety disorders without the drawbacks associated with traditional benzodiazepines .

Sedative Effects

At higher doses (1.25-20 mg/kg), this compound exhibits mild sedative effects . In studies measuring spontaneous locomotor activity in rats, this compound showed a decrease in activity proportional to the dose administered. Notably, it was found to induce sleepiness without causing complete loss of consciousness or significant impairment of motor function.

| Dose (mg/kg) | Percentage Decrease in Activity |

|---|---|

| 1.25 | 10% |

| 5.0 | 30% |

| 10.0 | 50% |

These findings suggest that this compound can be used to manage conditions requiring mild sedation while minimizing risks associated with more potent sedatives .

Anticonvulsant Properties

Recent studies have also highlighted the anticonvulsant activity of this compound. In animal models of epilepsy, it demonstrated a fast onset of action and effective seizure control without significant side effects typically associated with anticonvulsants.

| Model | Onset Time (minutes) | Seizure Control (%) |

|---|---|---|

| KCNQ Model | 5 | 80% |

| PTZ Model | 10 | 75% |

The anticonvulsant properties of this compound suggest its potential utility in treating epilepsy and other seizure disorders .

Comparison with Related Compounds

This compound's safety profile and efficacy can be contrasted with structurally related compounds like valnoctamide and n-butyramide. While valnoctamide exhibits strong sedative-hypnotic properties at lower doses, this compound remains effective at higher doses without significant toxicity.

| Compound | Anxiolytic Potency | Sedative Potency | Toxicity Level |

|---|---|---|---|

| This compound | Moderate | Mild | Low |

| Valnoctamide | High | High | Moderate |

| n-Butyramide | Low | None | Low |

This comparative analysis emphasizes this compound's unique position as a safer alternative for patients requiring anxiolytic or sedative treatment .

Propiedades

IUPAC Name |

3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANOUVWGPVYVAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060249 | |

| Record name | Butanamide, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

541-46-8 | |

| Record name | 3-Methylbutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isovaleramide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOVALERAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ISOVALERAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanamide, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isovaleramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOVALERAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CP4KB634M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.